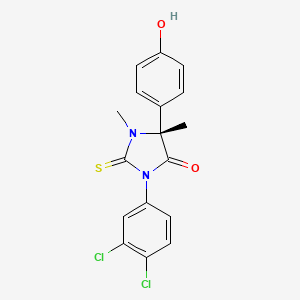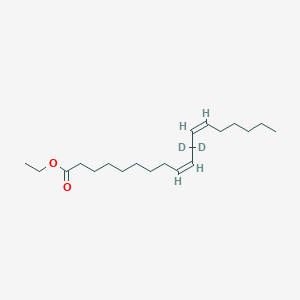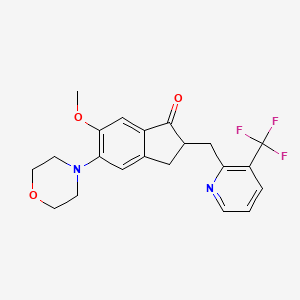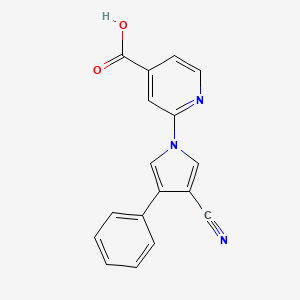![molecular formula C24H32N6O2 B10832655 N-[6,7-dimethoxy-2-(4-phenylpiperazin-1-yl)quinazolin-4-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B10832655.png)
N-[6,7-dimethoxy-2-(4-phenylpiperazin-1-yl)quinazolin-4-yl]-N',N'-dimethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CPG 52364 is a small molecule compound known for its role as an antagonist of Toll-like receptor 9 (TLR9). It has been studied for its potential to regulate immune responses and inflammation, particularly in the context of autoimmune diseases and inflammatory conditions .
Preparation Methods
The preparation of CPG 52364 involves several synthetic routes and reaction conditions. One method includes the use of dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80 to create an in vivo formula . The compound is synthesized through a series of chemical reactions that ensure its purity and efficacy for research purposes .
Chemical Reactions Analysis
CPG 52364 undergoes various chemical reactions, primarily focusing on its interaction with TLR9. It inhibits the activation of TLR9 by blocking ligand-induced activation . The compound’s chemical structure allows it to interact with specific molecular targets, leading to the suppression of immune responses and inflammation .
Scientific Research Applications
CPG 52364 has been extensively studied for its applications in scientific research. It has shown promise in regulating lung injury induced by inflammation, particularly in cases of acute lung injury following elderly hip fractures . The compound has also been tested in autoimmune diseases, where it has demonstrated the ability to suppress autoimmune antibody production and reduce inflammation by inhibiting TLR9 activation . Additionally, CPG 52364 is being considered for early-stage research in various inflammatory and autoimmune conditions .
Mechanism of Action
The mechanism of action of CPG 52364 involves its role as a TLR9 antagonist. By blocking the activation of TLR9, the compound interferes with the inappropriate immune activation that leads to inflammation and autoimmune responses . This inhibition helps control the release of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and preventing tissue damage .
Comparison with Similar Compounds
CPG 52364 is unique in its ability to target multiple Toll-like receptors, including TLR7, TLR8, and TLR9 . This broad-spectrum antagonistic activity sets it apart from other compounds that may only target a single receptor. Similar compounds include Traxivitug, BDC2.5 mimotope, and Antitumor agent-67, which also interact with Toll-like receptors but may have different specificities and mechanisms of action .
References
Properties
Molecular Formula |
C24H32N6O2 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[6,7-dimethoxy-2-(4-phenylpiperazin-1-yl)quinazolin-4-yl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C24H32N6O2/c1-28(2)11-10-25-23-19-16-21(31-3)22(32-4)17-20(19)26-24(27-23)30-14-12-29(13-15-30)18-8-6-5-7-9-18/h5-9,16-17H,10-15H2,1-4H3,(H,25,26,27) |
InChI Key |
NRDOWTUUBQCUMC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=NC(=NC2=CC(=C(C=C21)OC)OC)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] (2S)-2-[[2-[2-[2-[[(2S)-1-[[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl]oxy]-1-oxopropan-2-yl]amino]-2-oxoethoxy]ethoxy]acetyl]amino]propanoate](/img/structure/B10832582.png)
![2-[2-[3-[2,3-bis[2-[2-[2-[[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]imino-2-hydroxyethoxy]ethoxy]propoxy]-2-[2-[2-[2-[[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]imino-2-hydroxyethoxy]ethoxy]propoxy]ethoxy]-N-[2-[[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]ethanimidic acid](/img/structure/B10832584.png)

![3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-N-methyl-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B10832586.png)
![4-[4-(Hydroxymethyl)phenyl]-1,3-dihydroimidazole-2-thione](/img/structure/B10832594.png)
![2-[2-[3-[2,3-bis[2-[2-[2-[(10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl)oxy]-2-oxoethyl]imino-2-hydroxyethoxy]ethoxy]propoxy]-2-[2-[2-[2-[(10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl)oxy]-2-oxoethyl]imino-2-hydroxyethoxy]ethoxy]propoxy]ethoxy]-N-[2-[(10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl)oxy]-2-oxoethyl]ethanimidic acid](/img/structure/B10832608.png)

![2-[(Ethyl)disulfanyl]-2-methylthioacetamide](/img/structure/B10832623.png)
![2,5-bis[4-(1H-imidazol-2-yl)phenyl]oxazole](/img/structure/B10832636.png)

![2-Amino-6-[[4-[2-[2-[[4-[(5-amino-5-carboxypentyl)amino]-4-oxobutanoyl]amino]ethoxy]ethylamino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B10832650.png)


